molecular formula C17H18N4O2 B11167790 1-(3,4-dimethylphenyl)-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide

1-(3,4-dimethylphenyl)-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide

Cat. No.: B11167790
M. Wt: 310.35 g/mol
InChI Key: DOTIMBDHMVDXJU-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Dimethylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the dimethylphenyl group to the pyrrolidine ring.

    Attachment of the Pyrimidine Moiety: This can be done through a nucleophilic substitution reaction where the pyrimidine ring is introduced using a suitable halogenated pyrimidine derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine moiety, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated pyrimidine derivatives in the presence of a suitable nucleophile and a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

1-(3,4-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pyrrolidine ring and pyrimidine moiety play crucial roles in binding to these targets, while the dimethylphenyl group may enhance the compound’s lipophilicity and membrane permeability. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-(3,4-dimethylphenyl)-5-oxo-N-(pyrimidin-4-yl)pyrrolidine-3-carboxamide: Similar structure but with a different position of the pyrimidine moiety.

    1-(3,4-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-4-carboxamide: Similar structure but with a different position of the carboxamide group.

Uniqueness

1-(3,4-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties. The combination of the pyrrolidine ring, pyrimidine moiety, and dimethylphenyl group provides a unique scaffold that can be exploited for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H18N4O2/c1-11-4-5-14(8-12(11)2)21-10-13(9-15(21)22)16(23)20-17-18-6-3-7-19-17/h3-8,13H,9-10H2,1-2H3,(H,18,19,20,23)

InChI Key

DOTIMBDHMVDXJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=CC=N3)C

Origin of Product

United States

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